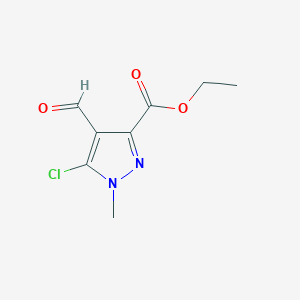

ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chloro-4-formyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-3-14-8(13)6-5(4-12)7(9)11(2)10-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPOBLYUNYIKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650116 | |

| Record name | Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946061-21-8 | |

| Record name | Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate

Abstract

This document provides an in-depth technical guide for the multi-step synthesis of Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate (CAS No: 946061-21-8), a highly functionalized pyrazole derivative of significant interest in medicinal chemistry and materials science.[1] Pyrazoles are recognized as privileged scaffolds in drug discovery, forming the core of numerous approved drugs and clinical candidates.[2][3] Their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] This guide details a robust and logical three-step synthetic pathway, commencing with the construction of the pyrazole core, followed by regioselective chlorination, and culminating in a Vilsmeier-Haack formylation. Each step is elucidated with detailed protocols, mechanistic insights, and expert commentary on critical process parameters.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern medicinal chemistry due to its versatile biological activity and synthetic accessibility.[2][4][5] The target molecule, Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate, incorporates several key functional groups that make it a valuable intermediate for further chemical elaboration:

-

The Pyrazole Core: Provides a stable aromatic scaffold.

-

C3-Ethyl Carboxylate: Acts as a handle for amide bond formation or other ester manipulations.

-

C4-Formyl Group: A versatile functional group for generating Schiff bases, undergoing reductive amination, or participating in various condensation reactions.

-

C5-Chloro Group: Can be substituted via nucleophilic aromatic substitution, enabling the introduction of diverse functionalities.

-

N1-Methyl Group: Blocks tautomerization and provides a fixed substitution pattern.

Given these features, this molecule serves as an ideal building block for creating libraries of complex derivatives for drug discovery programs and advanced material synthesis.

Proposed Synthetic Strategy

A logical and efficient retrosynthetic analysis suggests a three-step forward synthesis. This pathway is designed for scalability, high purity of intermediates, and utilization of well-established, reliable chemical transformations.

Caption: Overall synthetic workflow for the target molecule.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate (Intermediate 1)

Principle: The synthesis of the pyrazole core is achieved via the classical Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[7][8] In this protocol, ethyl 2,4-dioxopentanoate (an equivalent of ethyl acetoacetate) reacts with methylhydrazine. The reaction proceeds with high regioselectivity, driven by the differential reactivity of the two carbonyl groups. The use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in similar reactions.[9]

Protocol:

-

To a solution of ethyl 2,4-dioxopentanoate (1.0 eq) in ethanol (5 mL per gram of dicarbonyl), add a catalytic amount of acetic acid (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methylhydrazine (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Ethyl 1-methyl-1H-pyrazole-3-carboxylate as a pale yellow oil.

Expertise & Causality:

-

Why Methylhydrazine? The use of methylhydrazine directly installs the required N1-methyl group.

-

Why Acetic Acid Catalyst? The acid catalyzes the initial imine formation, accelerating the reaction rate.

-

Why Temperature Control? The initial condensation is exothermic. Controlling the temperature prevents side reactions and ensures selective condensation at the more reactive ketone.

Step 2: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (Intermediate 2)

Principle: This step involves the regioselective electrophilic chlorination of the pyrazole ring. The C5 position of the 1,3-disubstituted pyrazole is electron-rich and sterically accessible, making it the preferred site for electrophilic attack.[6] Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). An alternative green chemistry approach involves electrolytic chlorination in the presence of hydrochloric acid.[10]

Protocol (using N-Chlorosuccinimide):

-

Dissolve Ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL per gram of pyrazole) in a flask protected from light.

-

Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

-

Purify by silica gel chromatography (hexane/ethyl acetate) to isolate Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate .

Expertise & Causality:

-

Why NCS? NCS is a mild and effective source of electrophilic chlorine, offering good control and minimizing over-chlorination compared to harsher reagents like chlorine gas.

-

Why Acetonitrile? Acetonitrile is a polar aprotic solvent that effectively dissolves both the substrate and NCS, facilitating the reaction.

-

Why Heat? Heating is required to overcome the activation energy for the electrophilic substitution on the moderately activated pyrazole ring.

Step 3: Synthesis of Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate (Target Molecule)

Principle: The final step is the introduction of the formyl group at the C4 position via the Vilsmeier-Haack reaction.[11][12] This reaction employs the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[11] The electron-rich C4 position of the pyrazole ring is highly susceptible to electrophilic attack by the Vilsmeier reagent.[13]

Protocol:

-

Vilsmeier Reagent Preparation (Critical Step): In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place anhydrous DMF (5.0 eq). Cool the flask to 0 °C.

-

Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise via a syringe, keeping the temperature below 5 °C. The formation of a solid white precipitate (the Vilsmeier reagent) should be observed. Stir for 30 minutes at 0 °C.

-

Formylation Reaction: Dissolve Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane.

-

Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After addition, allow the mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours.[12]

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the product with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to yield the final product, Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate .

Expertise & Causality:

-

Why Anhydrous Conditions? The Vilsmeier reagent is extremely sensitive to moisture and will decompose rapidly in the presence of water.[11] All glassware must be dry, and anhydrous solvents must be used.

-

Why Excess DMF/POCl₃? An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.

-

Why Careful Quenching? The quenching of unreacted POCl₃ and the Vilsmeier reagent is highly exothermic and must be performed slowly and with efficient cooling to prevent a runaway reaction.[11]

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Data Summary

| Compound Name | Step | Starting Materials | Key Reagents | Expected Yield | Physical State |

| Ethyl 1-methyl-1H-pyrazole-3-carboxylate | 1 | Ethyl 2,4-dioxopentanoate, Methylhydrazine | Acetic Acid | 75-85% | Pale yellow oil |

| Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | 2 | Intermediate 1 | NCS, ACN | 80-90% | Off-white solid |

| Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate | 3 | Intermediate 2 | POCl₃, DMF | 65-75% | White/pale yellow solid |

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[11]

-

N-Chlorosuccinimide (NCS): An irritant and moisture-sensitive. Avoid inhalation of dust.

-

Vilsmeier-Haack Reaction: The reaction is exothermic, particularly during reagent preparation and quenching. Strict temperature control is essential. The work-up should be performed slowly and behind a blast shield.

This guide provides a comprehensive framework for the successful synthesis of a valuable pyrazole intermediate. Adherence to the described protocols, safety precautions, and mechanistic principles will enable researchers to reliably produce this compound for applications in drug discovery and beyond.

References

- BenchChem. (n.d.). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Technical Support Center.

-

Yadav, G., & Pathak, D. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27374. Retrieved from [Link]

-

Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 136-148. Retrieved from [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & Fathy, G. S. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(23), 7356. Retrieved from [Link]

-

Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. Retrieved from [Link]

-

Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2018). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2018(4), M1016. Retrieved from [Link]

-

Serrano, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. Retrieved from [Link]

-

Asif, M., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7). Retrieved from [Link]

-

Wang, Z., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal, 31(e202501589). Retrieved from [Link]

-

Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

Kamal, A., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN104744315A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

-

PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

del Campo, R., et al. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Agricultural and Food Chemistry, 60(16), 4065-4072. Retrieved from [Link]

-

ResearchGate. (n.d.). C‒H An chlorination of pyrazole 1a. [Image]. Retrieved from [Link]

-

Zhang, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 4501. Retrieved from [Link]

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Retrieved from [Link]

-

Tiam, S. T., et al. (2013). 2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1811–o1812. Retrieved from [Link]

-

Deshmukh, D. S., & Shingare, M. S. (n.d.). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl)-4-chlorobenzenes. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Ethyl 5-Chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate, a pivotal heterocyclic building block in the synthesis of complex bioactive molecules. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility.

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole scaffold is a "biologically privileged" structure, forming the core of numerous commercially available drugs.[1] Its prevalence in medicinal chemistry stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and the synthetic tractability that allows for precise decoration of the ring system. Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate emerges as a particularly valuable intermediate due to the orthogonal reactivity of its functional groups—the formyl, chloro, and ethyl carboxylate moieties—which can be selectively manipulated to construct diverse molecular architectures. This trifunctionalized pyrazole is a key component in the synthesis of compounds targeting various therapeutic areas, including neurology.[2]

Physicochemical and Structural Properties

Understanding the fundamental chemical and physical properties of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate is crucial for its effective use in synthesis, including solvent selection, reaction temperature, and purification strategies.

Table 1: Physicochemical Properties of Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate

| Property | Value | Source |

| Molecular Formula | C8H9ClN2O3 | [3] |

| Molecular Weight | 216.62 g/mol | [3] |

| CAS Number | 946061-21-8 | [2][3] |

| Boiling Point | 356.1°C at 760 mmHg | [3] |

| Flash Point | 169.1°C | [3] |

| Density | 1.37 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.565 (Predicted) | [3] |

Synthesis and Mechanistic Considerations

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich aromatic or heterocyclic ring. The causality behind this choice lies in the high reactivity of the pyrazole ring system towards electrophilic substitution, particularly at the 4-position, and the efficiency of the Vilsmeier reagent (a complex of dimethylformamide and phosphorus oxychloride) in delivering the formyl electrophile.

Caption: Plausible synthetic route via Vilsmeier-Haack formylation.

An alternative approach could involve the construction of the pyrazole ring from an appropriately substituted acyclic precursor, followed by chlorination and formylation, or vice-versa. The choice of the specific synthetic route would be dictated by the availability and cost of starting materials, as well as the desired scale of the synthesis.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate is its most compelling attribute for medicinal chemists. The three distinct functional groups offer a playground for sequential or orthogonal chemical transformations.

-

The Formyl Group: This aldehyde functionality is a versatile handle for a wide array of chemical reactions. It can undergo reductive amination to introduce substituted amino-methyl groups, Wittig reactions to form alkenes, and various condensation reactions (e.g., with active methylene compounds) to extend the carbon skeleton. It is also a precursor for the synthesis of other heterocyclic rings, such as pyrimidines or pyridines, fused to the pyrazole core.

-

The Chloro Group: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents, including amines, alcohols, thiols, and carbon nucleophiles (via cross-coupling reactions like Suzuki or Buchwald-Hartwig). The electron-withdrawing nature of the adjacent ester and formyl groups, as well as the pyrazole nitrogens, activates the chloro group towards nucleophilic attack.

-

The Ethyl Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, reduced to a primary alcohol, or participate in other carboxylate-specific reactions. This functionality is often used to modulate the pharmacokinetic properties of the final molecule, such as solubility and metabolic stability.

Caption: Reactivity map of the key functional groups.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate make it an invaluable building block in the synthesis of complex heterocyclic compounds for drug discovery.[4] Its downstream applications include the development of novel therapeutic agents. For instance, the pyrazolopyrimidine core, which can be synthesized from intermediates like this, is found in a number of kinase inhibitors used in oncology and immunology.

A hypothetical, yet illustrative, experimental workflow for the utilization of this intermediate in a drug discovery context is outlined below.

Experimental Protocol: Synthesis of a Hypothetical Pyrazolopyrimidine Derivative

Objective: To demonstrate the synthetic utility of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate in the construction of a more complex heterocyclic system.

Step 1: Reductive Amination of the Formyl Group

-

To a solution of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in methanol, add a primary amine (1.1 eq) and glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction to 0°C and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with water and extract the product with ethyl acetate. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 4-(aminomethyl)pyrazole derivative.

Step 2: Nucleophilic Aromatic Substitution of the Chloro Group

-

In a sealed vessel, dissolve the product from Step 1 (1.0 eq) in dimethyl sulfoxide.

-

Add a suitable nucleophile (e.g., a substituted amine or alcohol, 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (2.0 eq).

-

Heat the mixture to 120°C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography or liquid chromatography-mass spectrometry.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain the disubstituted pyrazole.

Step 3: Cyclization to a Pyrazolopyrimidine Core (Illustrative)

Further elaboration of the molecule, for instance, through hydrolysis of the ester to a carboxylic acid followed by amide coupling and subsequent cyclization, could lead to the formation of a pyrazolopyrimidine scaffold. The specifics of this step would be highly dependent on the nature of the substituents introduced in the preceding steps.

This multi-step sequence highlights how the orthogonal reactivity of the starting material can be exploited to systematically build molecular complexity, a cornerstone of modern synthetic and medicinal chemistry.

Conclusion

Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate is a high-value, versatile chemical intermediate. Its trifunctional nature provides a robust platform for the synthesis of a wide array of complex heterocyclic structures. A thorough understanding of its chemical properties, reactivity, and synthetic pathways is essential for leveraging its full potential in the design and development of next-generation therapeutics. The ability to selectively address each of its functional groups provides a powerful tool for generating molecular diversity and optimizing drug-like properties.

References

-

J&K Scientific. (n.d.). ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

-

PubChem. (n.d.). Ethyl 5-formyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Retrieved from [Link]

-

MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate - Pyrazoles - Heterocyclics - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 3. echemi.com [echemi.com]

- 4. Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate [myskinrecipes.com]

A Technical Guide to Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate: Synthesis, Characterization, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal and agricultural chemistry. The document elucidates its formal nomenclature and structure, offers a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, and discusses its reactivity profile. While specific experimental spectroscopic data for this compound is not publicly available, this guide presents predicted spectral characteristics based on analogous structures to aid in its identification and characterization. The guide highlights its significance as a versatile intermediate for the synthesis of a diverse range of more complex, biologically active pyrazole derivatives.

Nomenclature and Structure

The compound with the chemical formula C₈H₉ClN₂O₃ is systematically named according to IUPAC nomenclature.

IUPAC Name

The definitive IUPAC name for the molecule is ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate .[1]

Chemical Structure

The molecular structure consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted at various positions:

-

N1-position: A methyl group (-CH₃)

-

C3-position: An ethoxycarbonyl group (-COOCH₂CH₃)

-

C4-position: A formyl group (-CHO)

-

C5-position: A chlorine atom (-Cl)

The structure is presented below:

Caption: 2D Structure of the title compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 946061-21-8 | [1] |

| Molecular Formula | C₈H₉ClN₂O₃ | [1] |

| Molecular Weight | 216.62 g/mol | [1] |

| Exact Mass | 216.03000 u | [1] |

| Boiling Point | 356.1°C at 760 mmHg | [1] |

| Flash Point | 169.1°C | [1] |

| Density | 1.37 g/cm³ | [1] |

Synthesis via Vilsmeier-Haack Reaction

The introduction of a formyl group at the C4-position of the pyrazole ring is efficiently achieved through the Vilsmeier-Haack reaction. This electrophilic aromatic substitution reaction is a cornerstone in the synthesis of pyrazole-4-carbaldehydes. The precursor for this synthesis is ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Reaction Principle and Mechanism

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The Vilsmeier reagent then acts as the electrophile in the formylation of an electron-rich aromatic or heterocyclic ring.

The mechanism proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent elimination of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde.

Sources

A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Carboxylates

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel pyrazole carboxylates. Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4][5][6][7][8] This guide moves beyond a simple recitation of protocols, offering a detailed exploration of the strategic and mechanistic considerations that underpin successful synthetic campaigns. We will delve into both classical and contemporary synthetic methodologies, with a strong emphasis on achieving regioselectivity, a critical parameter in the synthesis of functionally optimized molecules. Furthermore, this guide will provide field-proven insights into reaction optimization, troubleshooting, and the practical application of these compounds in modern drug discovery pipelines.

The Strategic Importance of the Pyrazole Carboxylate Scaffold

The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2][6][8][9] Its unique electronic properties and metabolic stability have led to its incorporation into a multitude of approved therapeutic agents.[1][2][8] The addition of a carboxylate or a related ester functionality to this core structure significantly enhances its utility. The carboxylic acid group provides a crucial handle for further synthetic elaboration, enabling the construction of diverse compound libraries through amide bond formation, esterification, or other coupling reactions.[10][11] This versatility is paramount in the iterative process of lead optimization in drug discovery.

The pyrazole carboxylate motif is present in a wide range of biologically active molecules, exhibiting activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6][7][9][11][12] For instance, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core.[1][4][13] The ability to synthetically access a diverse range of substituted pyrazole carboxylates is therefore a key enabling technology for the development of new chemical entities with therapeutic potential.

Foundational Synthetic Strategies: A Mechanistic Perspective

The synthesis of the pyrazole ring is a well-established field, with several named reactions forming the bedrock of modern synthetic approaches. Understanding the mechanisms of these reactions is not merely an academic exercise; it is essential for predicting outcomes, troubleshooting unexpected results, and rationally designing novel synthetic routes.

The Knorr Pyrazole Synthesis: A Timeless Workhorse

First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct and widely used methods for constructing the pyrazole ring.[9] The classical Knorr synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.[13][14][15]

Mechanism and Regioselectivity:

The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[13][15][16] A critical consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[9][17]

The regiochemical outcome is influenced by several factors, including the electronic and steric nature of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically improve regioselectivity in certain cases.[18]

Experimental Protocol: Synthesis of a Pyrazole-Carboxylate Ester via Knorr Condensation [10]

-

Materials:

-

Hydrazine derivative (1.0 eq)

-

β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount, e.g., 0.1 eq)

-

-

Procedure:

-

Dissolve the hydrazine derivative in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add the β-ketoester dropwise to the stirred solution at room temperature.

-

The reaction mixture is then typically heated to reflux to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.

-

Huisgen 1,3-Dipolar Cycloaddition: A Powerful Alternative

The Huisgen 1,3-dipolar cycloaddition offers a powerful and often highly regioselective alternative for the synthesis of pyrazoles.[19][20] This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or a strained alkene.[19][21][22]

Mechanism and Causality:

The concerted nature of the Huisgen cycloaddition often leads to a high degree of stereospecificity and regioselectivity, which can be predicted based on frontier molecular orbital (FMO) theory.[19] The use of alkyne surrogates, which are alkenes containing a leaving group, can further enhance the utility of this method by allowing for the synthesis of highly substituted pyrazoles that would be difficult to access using terminal or internal alkynes.[21]

Conceptual Workflow: Huisgen Cycloaddition for Pyrazole Carboxylate Synthesis

Caption: Huisgen [3+2] cycloaddition workflow.

Modern Synthetic Innovations and Advanced Protocols

While the Knorr synthesis and Huisgen cycloaddition remain pillars of pyrazole synthesis, the field is continually evolving with the development of novel catalytic systems and reaction conditions that offer improved yields, regioselectivity, and functional group tolerance.

Metal-Catalyzed Approaches

The use of transition metal catalysts, such as silver and copper, has enabled the development of highly efficient and regioselective methods for pyrazole synthesis.[9] For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide a rapid and highly regioselective route to 3-CF3-pyrazoles.[9]

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants are combined in a single pot to form a product that contains portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[23]

Flow Chemistry for Enhanced Control

The application of continuous flow chemistry to pyrazole synthesis has demonstrated the potential for improved reaction control, enhanced safety, and facile scalability. Transient flow methods have been used to gain deeper mechanistic insights into the Knorr pyrazole synthesis, revealing complex reaction pathways, including autocatalysis.[17]

From Carboxylate to Bioactive Molecule: Downstream Functionalization

The synthesis of the pyrazole carboxylate is often the first step in a longer synthetic sequence aimed at producing a biologically active molecule. The carboxylic acid functionality is a versatile handle for a variety of downstream transformations.

Amide Bond Formation

The conversion of the pyrazole carboxylic acid to an amide is a common strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. This transformation is typically achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride followed by reaction with an amine.[10]

Experimental Protocol: Amide Coupling from Pyrazole Carboxylic Acid [10]

-

Method A: Using Thionyl Chloride

-

Materials:

-

Pyrazole-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Desired primary or secondary amine (1.1 eq)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0-3.0 eq)

-

-

Procedure:

-

Suspend or dissolve the pyrazole-carboxylic acid in anhydrous DCM or THF.

-

Add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Stir the reaction at room temperature until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy).

-

Remove the excess reagent and solvent under reduced pressure.

-

Dissolve the crude acid chloride in fresh anhydrous solvent and cool to 0 °C.

-

Add the desired amine and the base.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with aqueous solutions to remove salts and purify the crude product by column chromatography or recrystallization.

-

-

-

Method B: Using Peptide Coupling Reagents

-

Materials:

-

Pyrazole-carboxylic acid (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

Peptide coupling reagent (e.g., HATU, HBTU, EDC) (1.1-1.5 eq)

-

Base (e.g., DIPEA, TEA) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., DMF, DCM)

-

-

Procedure:

-

Dissolve the pyrazole-carboxylic acid in the anhydrous solvent.

-

Add the amine, the coupling reagent, and the base.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction and purify the product as described in Method A.

-

-

Data-Driven Synthesis and Optimization

The systematic collection and analysis of reaction data are crucial for optimizing synthetic protocols and for developing a deeper understanding of structure-activity relationships (SAR).

Table 1: Comparison of Catalytic Systems for a Model Pyrazole Synthesis

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioisomeric Ratio |

| Acetic Acid | Ethanol | 80 | 12 | 75 | 3:1 |

| AgOTf (1 mol%) | Acetonitrile | 25 | 1 | 95 | >99:1 |

| I₂/TBHP | Dioxane | 60 | 8 | 82 | 10:1 |

| [bmim][PF₆] | Neat | 100 (MW) | 0.5 | 90 | 5:1 |

This is a representative table and the data is illustrative.

Conclusion and Future Outlook

The discovery and synthesis of novel pyrazole carboxylates will continue to be a vibrant area of research, driven by the enduring importance of this scaffold in medicinal chemistry. Future advancements are likely to focus on the development of even more efficient, selective, and sustainable synthetic methods. The increasing use of computational tools for reaction prediction and optimization, coupled with high-throughput experimentation and the application of machine learning algorithms, will undoubtedly accelerate the discovery of the next generation of pyrazole-based therapeutics.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2023). The Journal of Organic Chemistry. [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2006). The Journal of Organic Chemistry. [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2006). The Journal of Organic Chemistry. [Link]

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. [Link]

-

Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). PubMed. [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. Semantic Scholar. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]

-

The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. [Link]

-

Synthesis of Spirobicyclic Pyrazoles by Intramolecular Dipolar Cycloadditions/[1s, 5s] Sigmatropic Rearrangements. PMC - NIH. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

-

The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium. [Link]

-

The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Autechaux. [Link]

-

Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. NIH. [Link]

-

Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

-

Pyrazole isomer formed via Huisgen 1,3‐dipolar cycloaddition of a diazo... ResearchGate. [Link]

-

Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2023). Taylor & Francis Online. [Link]

-

Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 14. jk-sci.com [jk-sci.com]

- 15. name-reaction.com [name-reaction.com]

- 16. chemhelpasap.com [chemhelpasap.com]

- 17. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 20. tandfonline.com [tandfonline.com]

- 21. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate, a substituted pyrazole of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Given the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive, predicted spectroscopic profile based on established principles and data from structurally analogous compounds. We will delve into the theoretical underpinnings of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation critical for the unambiguous identification and characterization of this compound.

Introduction: The Significance of Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities.[1] The title compound, ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate, with its unique combination of electrophilic and nucleophilic centers, serves as a versatile intermediate in the synthesis of more complex molecular architectures. Accurate spectroscopic characterization is paramount for ensuring the purity and structural integrity of this key building block in any synthetic endeavor. This guide aims to provide a reliable reference for researchers working with this compound or similar pyrazole derivatives.

Methodology: Acquiring High-Fidelity Spectroscopic Data

The predicted data within this guide is based on standard analytical techniques. For optimal experimental results, the following protocols are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H NMR) to achieve optimal signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Employ proton decoupling to simplify the spectrum and enhance the signal of carbon nuclei. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2][3]

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is the instrument of choice for its high sensitivity and speed.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Ionization Technique: Electron Ionization (EI) is a common technique for small molecules and will provide valuable fragmentation information. Electrospray Ionization (ESI) is a softer ionization method that can be used to confirm the molecular weight.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass measurements, which can confirm the elemental composition.

Spectroscopic Data and Interpretation

Molecular Structure

The molecular formula for ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate is C₈H₉ClN₂O₃, with a molecular weight of 216.62 g/mol and an exact mass of 216.03017.[4]

Caption: Molecular structure of the target compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet | 1H | Aldehyde-H | Aldehyde protons are highly deshielded and typically appear in this region.[4][5] |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ | Protons on a carbon adjacent to an oxygen are deshielded. The quartet is due to coupling with the neighboring methyl group.[4] |

| ~4.0 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen of the pyrazole ring is expected in this region. |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ | These protons are in a typical alkyl region. The triplet is due to coupling with the adjacent methylene group.[4] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 | Aldehyde C=O | The carbonyl carbon of an aldehyde is highly deshielded.[6][7] |

| ~160 | Ester C=O | The carbonyl carbon of the ethyl ester is also in a characteristic downfield region.[6][7] |

| ~145 | Pyrazole C5-Cl | The carbon atom attached to the electronegative chlorine atom is shifted downfield. |

| ~140 | Pyrazole C3 | The chemical shift of this carbon is influenced by the attached ester group and the nitrogen atoms in the ring.[8] |

| ~120 | Pyrazole C4 | The formyl group has a significant deshielding effect on the carbon at this position.[9] |

| ~62 | -OCH₂CH₃ | The carbon of the methylene group is deshielded by the adjacent oxygen atom. |

| ~38 | N-CH₃ | The methyl carbon attached to the nitrogen atom is expected in this region. |

| ~14 | -OCH₂CH₃ | This signal corresponds to the terminal methyl group of the ethyl ester. |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1730 | Strong | C=O stretch (Ester) | This is a characteristic absorption for the carbonyl group of an ester.[10][11][12] |

| ~1700 | Strong | C=O stretch (Aldehyde) | The aldehyde carbonyl stretch typically appears at a slightly lower wavenumber than the ester carbonyl.[10][11][12] |

| ~2980 | Medium | C-H stretch (Alkyl) | These absorptions are due to the C-H bonds of the methyl and ethyl groups. |

| ~1550 | Medium | C=N stretch (Pyrazole ring) | Characteristic stretching vibration for the C=N bonds within the pyrazole ring.[13] |

| ~1250 | Strong | C-O stretch (Ester) | The C-O single bond stretch of the ester group is typically strong. |

| ~750 | Strong | C-Cl stretch | The carbon-chlorine bond absorption is expected in the fingerprint region. |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 216, with a characteristic M+2 peak at m/z = 218 in an approximate 3:1 ratio, which is indicative of the presence of a chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of the ethyl group (-CH₂CH₃) from the ester, resulting in a fragment at m/z = 187.

-

Loss of the ethoxy group (-OCH₂CH₃), leading to a fragment at m/z = 171.

-

Loss of the formyl group (-CHO), giving a fragment at m/z = 187.

-

Cleavage of the pyrazole ring can also occur, leading to a variety of smaller fragments.[14][15]

-

Caption: Predicted major fragmentation pathways.

Conclusion

The spectroscopic data presented in this guide, while predicted, provides a robust framework for the characterization of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a comprehensive and self-validating system for confirming the identity and purity of this important synthetic intermediate. Researchers can use this guide as a reference for interpreting their own experimental data and for troubleshooting any unexpected results.

References

- Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry, 22(11), 749-752.

- Paz, J. L. G. d., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(8), 2025.

- Al-Faiyz, Y. S. (2012). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. International Journal of Molecular Sciences, 13(12), 16396-16413.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- Habibi, D., & Marvi, O. (2006).

-

ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). Retrieved from [Link]

- Pop, R., et al. (2022).

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

- Abraham, R. J., et al. (2004). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 42(5), 479-488.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

- Naji, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

- Al-Bayati, R. E. H., & Al-Azzawi, L. H. (2011). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.

-

ResearchGate. (n.d.). Table 4. 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

-

LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

St. Andrews University. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

- Stothers, J. B., & Lauterbur, P. C. (1962). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 40(5), 816-823.

- Paz, J. L. G. d., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed, 23(8), 2025.

- Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 16(6A), 1144-1147.

- Panday, A., & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592.

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link]

-

University of Puget Sound. (n.d.). IR Absorption Table. Retrieved from [Link]

- Mudryk, B., Rajaraman, S., & Soundararajan, N. (2022). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- Singh, V., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-809.

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Ethyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate: A Strategic Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate stands as a pivotal building block in modern organic synthesis, particularly in the construction of diverse and complex molecular architectures. Its unique arrangement of reactive functional groups—a formyl, an ester, and a chloro substituent on a pyrazole core—offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic applications in the development of novel compounds, with a particular focus on pharmacologically relevant molecules. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for scientists leveraging this powerful synthetic intermediate.

Introduction: The Strategic Importance of Polysubstituted Pyrazoles

The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The specific substitution pattern of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate makes it an exceptionally valuable intermediate. The chloro group at the 5-position acts as a versatile handle for nucleophilic substitution or cross-coupling reactions. The formyl group at the 4-position is a gateway for chain extension, cyclization, and the introduction of diverse functionalities. Finally, the ethyl carboxylate at the 3-position provides a site for modification or can influence the reactivity of the pyrazole ring. This trifecta of functional groups allows for a programmed and regioselective approach to the synthesis of highly decorated pyrazole derivatives.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 946061-21-8 | [5] |

| Molecular Formula | C8H9ClN2O3 | [5] |

| Molecular Weight | 216.62 g/mol | [5] |

| Boiling Point | 356.1°C at 760 mmHg | [5] |

| Flash Point | 169.1°C | [5] |

| Refractive Index | 1.565 | [5] |

Note: Spectral data (NMR, IR, Mass Spectrometry) are crucial for reaction monitoring and product characterization. While specific spectra are not provided here, researchers should always obtain and analyze this data to confirm the identity and purity of the starting material and products.

Synthesis of the Core Building Block

The primary and most efficient method for the synthesis of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate is through the Vilsmeier-Haack formylation of a suitable pyrazole precursor.[6][7] This reaction is a powerful tool for introducing a formyl group onto electron-rich heterocyclic systems.[8]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3).[8] The resulting chloroiminium salt is a potent electrophile that attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the iminium intermediate yields the desired aldehyde.

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: Generalized workflow of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of Ethyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate

This protocol is a generalized procedure and may require optimization based on laboratory conditions and the specific scale of the reaction.

Materials:

-

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis under anhydrous conditions

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, nitrogen inlet, and a magnetic stirrer, place anhydrous DMF (3 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Slowly add POCl3 (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench by slowly pouring it over crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram: Synthetic Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Reactivity and Synthetic Applications

The true power of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate lies in the differential reactivity of its functional groups, allowing for a stepwise and controlled elaboration of the molecular scaffold.

Reactions of the Formyl Group

The aldehyde functionality is a versatile handle for a wide array of transformations:

-

Reductive Amination: Formation of various amine derivatives, which are key components of many bioactive molecules.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Carbon-carbon bond formation to introduce alkenyl substituents.

-

Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) to form Knoevenagel condensation products, which can be further cyclized.

-

Oxidation: Conversion to a carboxylic acid, providing another point for derivatization (e.g., amide bond formation).

-

Reduction: Conversion to a primary alcohol, which can be used in ether or ester synthesis.

Reactions Involving the Chloro Group

The chloro substituent at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions:

-

Nucleophilic Aromatic Substitution: Reaction with various nucleophiles such as amines, thiols, and alkoxides to introduce a wide range of substituents.

-

Suzuki, Heck, and Sonogashira Cross-Coupling Reactions: Formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, vinyl, and alkynyl groups.

Reactions of the Ester Group

The ethyl ester can be readily transformed into other functional groups:

-

Hydrolysis: Conversion to a carboxylic acid, which can then be coupled with amines to form amides.

-

Reduction: Reduction to a primary alcohol.

-

Transesterification: Conversion to other esters.

Diagram: Reactivity Map

Caption: Diverse reaction pathways from the core building block.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the synthetic utility of this building block, consider the synthesis of a hypothetical kinase inhibitor incorporating a pyrazolo[3,4-d]pyrimidine core, a common scaffold in kinase inhibitor design.

Retrosynthetic Analysis: The target molecule can be envisioned as being assembled from the core pyrazole building block through a series of sequential transformations targeting each of the three key functional groups.

Forward Synthesis:

-

Step 1: Annulation of the Pyrimidine Ring. The synthesis commences with the condensation of the formyl group of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate with a suitable nitrogen-containing nucleophile, such as an amidine or guanidine, to construct the pyrimidine ring of the pyrazolo[3,4-d]pyrimidine core.

-

Step 2: Suzuki Cross-Coupling. The chloro group on the pyrazole ring is then subjected to a Suzuki cross-coupling reaction with an appropriate boronic acid to introduce a desired aryl or heteroaryl substituent, a common strategy for modulating kinase selectivity and potency.

-

Step 3: Amide Bond Formation. The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a desired amine to install a side chain that can interact with the solvent-exposed region of the kinase active site.

This stepwise approach highlights the strategic advantage of using a polysubstituted building block, where each functional group can be addressed in a controlled and predictable manner to rapidly build molecular complexity.

Conclusion

Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate is a highly versatile and powerful building block for the synthesis of complex, polyfunctionalized pyrazole derivatives. Its unique combination of reactive sites allows for a modular and efficient approach to the construction of novel molecules with potential applications in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and the strategic application of its functional groups is essential for any researcher aiming to leverage its full synthetic potential.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

-

A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Bentham Science. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. Retrieved from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. Retrieved from [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Arkivoc. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy. Retrieved from [Link]

-

VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). European Chemical Bulletin. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Theoretical and Computational Elucidation of Pyrazole Derivatives in Modern Drug Discovery

Introduction: The Privileged Scaffold and the Computational Imperative

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its remarkable structural versatility and capacity to engage in various biological interactions have cemented its role in a multitude of clinically significant drugs, from the anti-inflammatory celecoxib to the anticancer agent crizotinib.[2][3] The therapeutic potential of pyrazole derivatives spans a wide spectrum, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities.[3][4][5][6]

As the landscape of drug discovery shifts towards rational, structure-based design, theoretical and computational chemistry has become an indispensable partner to synthetic efforts.[7][8] These in silico methodologies provide profound insights into the electronic structure, reactivity, and biomolecular interactions of pyrazole derivatives, enabling researchers to predict molecular behavior, guide synthetic pathways, and prioritize candidates with the highest potential for therapeutic success.[1][7] This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core computational techniques applied to the study of pyrazoles, complete with field-proven protocols and the rationale behind key methodological choices.

Chapter 1: Unveiling the Electronic Landscape of the Pyrazole Core

A foundational understanding of the pyrazole ring's intrinsic properties is crucial for interpreting its behavior. Computational quantum mechanics provides the tools to dissect its structure, stability, and reactivity at the subatomic level.

Aromaticity and Tautomeric Stability

The pyrazole ring is an aromatic system, a key feature contributing to its stability.[9] However, it exists in different tautomeric forms, primarily the 1H-pyrazole, 3H-pyrazole, and 4H-pyrazole isomers. The relative stability of these tautomers dictates which form is prevalent under physiological conditions, a critical factor for receptor binding.

Computational studies, particularly those employing Density Functional Theory (DFT), have consistently demonstrated that aromaticity is the primary driver of isomer stability.[10] The 1H-pyrazole, which maintains a delocalized π-electron system, is overwhelmingly the most stable tautomer.[10] Non-aromatic tautomers are significantly higher in energy, making them unlikely to be observed under typical experimental conditions.[10]

Caption: The tautomeric forms of the pyrazole ring.

Frontier Molecular Orbitals (FMOs)